The compound 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one is a complex organic molecule characterized by its unique structure, which includes a fused benzofuran and chromenone system. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Its molecular formula is , and it has a molecular weight of approximately 397.42 g/mol .
The synthesis of 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one can be approached through several methods:
This compound holds promise in various applications:
Interaction studies involving 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one may focus on:
Several compounds share structural similarities with 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one, including:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-hydroxycoumarin | Coumarin backbone | Anticoagulant properties |
Flavonoids (e.g., quercetin) | Polyphenolic structure | Antioxidant and anti-inflammatory |
Chromone derivatives | Chromone core | Anticancer and antimicrobial |
What sets 3-ethyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one apart from these compounds is its specific combination of ethyl and dimethyl substitutions on the tetrahydro-benzofuro-chromenone framework. This unique arrangement may influence its biological activity and efficacy compared to other structurally similar compounds.
The benzofurochromene core is typically constructed through annulation reactions involving p-benzoquinones or photochemical cyclization. A [3+2] annulation strategy using p-benzoquinones and electron-rich dienophiles enables stereoselective formation of the fused benzofurochromene skeleton. For example, rhodium-catalyzed C–H activation followed by migratory insertion and β-oxygen elimination has been employed to assemble substituted benzofuran intermediates, which are subsequently cyclized to form the chromenone ring.
Photochemical intramolecular cyclization offers an alternative route. Irradiation of o-quinone methide precursors under UV light induces a photoredox-mediated C–H oxidation, facilitating cyclization to form the benzo[g]chromene framework. This method achieves yields of 60–85% while avoiding toxic reagents, though regiochemical control remains challenging in unsymmetrical substrates.
Table 1: Comparison of Cyclization Methods for Benzofurochromene Core
Method | Catalyst/Reagent | Yield (%) | Regioselectivity |
---|---|---|---|
[3+2] Annulation | Rh(III) complexes | 70–90 | Moderate |
Photochemical | UV light (365 nm) | 60–85 | Low |
Rh-Catalyzed C–H Activation | CpRh/NaOPiv·H₂O | 65–80 | High |
Introducing the 3-ethyl and 4,11-dimethyl groups requires precise regiochemical control. Directed ortho-metalation (DoM) strategies using tert-butoxycarbonyl (BOC) protecting groups enable selective ethylation at the C3 position. Subsequent Friedel-Crafts alkylation with methyl iodide in the presence of Lewis acids like AlCl₃ installs the dimethyl groups at C4 and C11.
Microwave-assisted alkylation has emerged as a superior approach, reducing reaction times from 12 hours to 30 minutes while improving regioselectivity from 75% to 92%. Computational studies indicate that steric effects from the tetrahydro ring system direct methyl groups to the less hindered C4 and C11 positions, minimizing undesired C2 or C5 substitutions.
The tetrahydro ring is synthesized via hydrogenation or transfer hydrogenation of pre-formed chromene intermediates. A bifunctional iridium catalyst (Ir-SpiroPAP) achieves enantioselective hydrogenation of the chromene double bond with 95% ee and 98% conversion. For larger-scale applications, nickel-Schiff base catalysts supported on mesoporous silica (Ni/SBA-15) provide recyclability for up to five cycles without loss of activity.
Electrochemical methods using platinum electrodes in acetonitrile enable tetrahydro ring formation via radical-mediated pathways, achieving 80–90% yields under mild conditions. This approach avoids high-pressure hydrogen gas, enhancing safety in industrial settings.
Recent advances emphasize solvent-free cyclization and biocatalytic steps. Deep eutectic solvents (DES) composed of choline chloride and urea reduce waste generation by 40% compared to traditional DMF-based systems. Photochemical key steps, as demonstrated in benzo[g]chromene synthesis, decrease overall energy consumption by 30% by eliminating high-temperature cyclization.
Atom-economic strategies such as interrupted Pummerer reactions minimize byproduct formation. For example, reacting alkynyl sulfoxides with phenolic precursors generates benzofurochromenones in a single pot with 85% atom efficiency. Life-cycle assessments indicate that integrating these methods reduces the carbon footprint of the synthesis by 55% compared to conventional routes.